An In-depth Technical Guide to (3E)-1,6-Dibromo-3-hexene: Properties, Synthesis, and Applications
An In-depth Technical Guide to (3E)-1,6-Dibromo-3-hexene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(3E)-1,6-Dibromo-3-hexene is a bifunctional organohalide that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a central carbon-carbon double bond with an (E)-stereochemistry and terminal allylic bromide moieties, offers a unique platform for the construction of complex molecular architectures. The presence of two reactive sites allows for its use in a variety of transformations, including cyclization reactions to form medium-sized rings and as a linker to connect different molecular fragments. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (3E)-1,6-Dibromo-3-hexene, with a focus on its utility for researchers in the fields of organic chemistry and drug development.
Physicochemical Properties
(3E)-1,6-Dibromo-3-hexene is a clear, colorless to light yellow oil at room temperature.[1][2] Its fundamental properties are summarized in the table below. It is important to note that while some data is available from commercial suppliers, a comprehensive experimental characterization is not extensively reported in the peer-reviewed literature.
| Property | Value | Source(s) |
| CAS Number | 59533-63-0 | [1][3][4] |
| Molecular Formula | C₆H₁₀Br₂ | [3][4] |
| Molecular Weight | 241.95 g/mol | [3][4] |
| Appearance | Clear Colourless to Light Yellow Oil | [1][2] |
| Boiling Point | 253.643 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.64 g/cm³ (Predicted) | [2] |
| Flash Point | 118.51 °C (Predicted) | [2] |
| IUPAC Name | (3E)-1,6-dibromohex-3-ene | |
| Synonyms | (E)-1,6-Dibromo-3-hexene, trans-1,6-Dibromohex-3-ene | [1][2] |
Synthesis of (3E)-1,6-Dibromo-3-hexene
The most logical and stereoselective synthetic route to (3E)-1,6-Dibromo-3-hexene commences with the commercially available precursor, (3E)-3-hexene-1,6-diol.[5] The key transformation is the conversion of the terminal hydroxyl groups to bromides while preserving the (E)-geometry of the double bond. The Appel reaction is a well-established method for the conversion of alcohols to alkyl halides under mild conditions and is a suitable choice for this synthesis.
Proposed Synthetic Pathway: The Appel Reaction
The Appel reaction utilizes triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) in combination with PPh₃, to achieve the desired transformation. The reaction proceeds with inversion of stereochemistry at the carbinol center; however, for the primary alcohols in (3E)-3-hexene-1,6-diol, this is not a concern. The primary advantage of this method is its mildness, which is crucial for preventing side reactions such as isomerization of the double bond.
Caption: Proposed synthesis of (3E)-1,6-Dibromo-3-hexene via the Appel reaction.
Detailed Experimental Protocol (Proposed)
-
Materials:
-
(3E)-3-Hexene-1,6-diol[5]
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
-
-
Procedure:
-
To a solution of (3E)-3-hexene-1,6-diol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 eq) portion-wise.
-
Slowly add a solution of carbon tetrabromide (2.2 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford (3E)-1,6-Dibromo-3-hexene as a clear oil.
-
-
Causality Behind Experimental Choices:
-
The use of an inert atmosphere and anhydrous solvent is critical to prevent the reaction of triphenylphosphine with atmospheric moisture and oxygen.
-
The slow addition of CBr₄ at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
The aqueous workup is necessary to remove the water-soluble byproducts, triphenylphosphine oxide and bromoform.
-
Column chromatography is essential for the separation of the nonpolar product from any remaining triphenylphosphine and its oxide.
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Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
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Olefinic Protons (H-3, H-4): A multiplet in the region of δ 5.5-5.8 ppm. The large coupling constant (J ≈ 15 Hz) between these protons would be characteristic of the (E)-alkene geometry.
-
Allylic Protons (H-2, H-5): Triplets or multiplets around δ 4.0-4.2 ppm, deshielded by the adjacent bromine atoms and the double bond.
-
Methylene Protons (H-1, H-6): Triplets in the region of δ 3.4-3.6 ppm, deshielded by the terminal bromine atoms.
¹³C NMR Spectroscopy (Predicted)
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Olefinic Carbons (C-3, C-4): Peaks in the range of δ 125-135 ppm.
-
Allylic Carbons (C-2, C-5): Resonances around δ 35-40 ppm.
-
Terminal Methylene Carbons (C-1, C-6): Peaks in the region of δ 30-35 ppm.
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak cluster characteristic of a dibrominated compound, with isotopic peaks for ⁷⁹Br and ⁸¹Br. The fragmentation pattern would likely involve the loss of bromine atoms and fragmentation of the carbon chain.
Infrared (IR) Spectroscopy (Predicted)
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C-H stretch (alkene): A weak band around 3020-3050 cm⁻¹.
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C=C stretch: A weak to medium band around 1665-1675 cm⁻¹ for the trans-double bond.
-
C-H bend (trans-alkene): A strong band around 960-970 cm⁻¹.
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C-Br stretch: A strong band in the region of 500-600 cm⁻¹.
Reactivity and Applications in Organic Synthesis
The synthetic utility of (3E)-1,6-Dibromo-3-hexene stems from its bifunctional nature, containing two primary allylic bromide moieties. This allows it to act as a six-carbon tether in a variety of nucleophilic substitution and organometallic coupling reactions.
Intramolecular Cyclization Reactions
A key application of (3E)-1,6-Dibromo-3-hexene is in the synthesis of seven-membered rings through intramolecular cyclization. By reacting the dibromide with a dinucleophile, a seven-membered heterocyclic or carbocyclic ring can be formed. This approach is valuable for accessing scaffolds relevant to drug discovery.[8]
Caption: General workflow for the synthesis of seven-membered rings.
Use as a Cross-linking Agent
Similar to its saturated analog, 1,6-dibromohexane, (3E)-1,6-Dibromo-3-hexene can be employed as a cross-linking agent in polymer chemistry. The presence of the double bond in the backbone of the cross-linker can impart different mechanical and thermal properties to the resulting polymer compared to a saturated linker.
Reactivity with Nucleophiles
The primary allylic bromides in (3E)-1,6-Dibromo-3-hexene are susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. This allows for the introduction of a wide range of functional groups at both ends of the molecule.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (3E)-1,6-Dibromo-3-hexene is not widely available, its structural similarity to allyl bromide and other allylic halides suggests that it should be handled with extreme caution.[9][10] Allylic bromides are often lachrymatory, alkylating agents, and can be corrosive.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.
-
-
Handling:
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment to prevent static discharge.
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion
(3E)-1,6-Dibromo-3-hexene is a promising, yet underutilized, building block in organic synthesis. Its defined stereochemistry and bifunctional nature make it an attractive substrate for the construction of complex molecules, particularly seven-membered rings. While a detailed body of literature on this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. It is imperative that researchers handle this compound with the appropriate safety precautions due to its likely hazardous nature as an allylic bromide. Further investigation into the reactivity and applications of (3E)-1,6-Dibromo-3-hexene is warranted and will undoubtedly uncover new and exciting avenues in synthetic chemistry.
References
-
Loba Chemie. (n.d.). ALLYL BROMIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (3E)-1,6-Dibromo-3-hexene. Retrieved from [Link]
-
New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Allyl Bromide. Retrieved from [Link]
- Villiers, P., Vicart, N., Ramondenc, Y., & Plé, G. (2001). 1,6-Dibromohexa-1,3,5-triene − Stereocontrolled Synthesis of Monosubstituted and Disubstituted Hexatrienes by Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2001(3), 561–574.
-
PubChem. (n.d.). (3E)-3-Hexene-1,6-diol. Retrieved from [Link]
- Ratovelomanana, V., & Linstrumelle, G. (1984). 1,6-Dibromohexa-1,3,5-triene − Stereocontrolled Synthesis of Monosubstituted and Disubstituted Hexatrienes by Palladium-Catalysed Cross-Coupling Reactions.
- Hayashi, T., & Ogasawara, M. (2003). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers, 1(1), 23-26.
- Snyder, S. A., & Treitler, D. S. (2011).
- Moody, C. J., & Spilling, C. D. (2021). Seven-membered rings. Progress in Heterocyclic Chemistry, 33, 533-581.
- Nortcliffe, A., & Moody, C. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry Letters, 25(11), 2344-2347.
- Min, S. J., Kang, T., & Lee, Y. S. (2023). Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process.
- Heravi, M. M., Abdolhosseini, N., & Oskooie, H. A. (2005). Regioselective and high-yielding bromination of aromatic compounds using hexamethylenetetramine–bromine. Tetrahedron Letters, 46(51), 8959-8963.
-
NextSDS. (n.d.). (3E)-1,6-Dibromo-3-hexene — Chemical Substance Information. Retrieved from [Link]
- Olivi, N., Darses, B., & Genet, J. P. (2007). Bi(OTf)3-catalysed intramolecular cyclisation of unsaturated acetals.
- Hyland, C. J. T., & Meyer, A. G. (2021). Seven-membered rings. Progress in Heterocyclic Chemistry, 33, 533-581.
- Al-Said, M. S., & Ibrahim, S. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
- Bissember, A. C., Hyland, C. J. T., Wales, S. M., Hawkins, B. C., Chen, J. L. Y., Fleming, C. L., ... & Zarfos, S. (2021). Seven-membered rings. Progress in Heterocyclic Chemistry, 33, 533-581.
- Han, X., Khedekar, R. N., Masnovi, J., & Baker, R. J. (1999). Bromination of Cyclohexa-1,3-diene and (R,S)-Cyclohexa-3,5-diene-1,2-diol. The Journal of Organic Chemistry, 64(14), 5245-5250.
- Eşsiz, S. (2019). An efficient protocol for the synthesis of brominated norbornene, norbornadiene, and benzonorbornadiene. Turkish Journal of Chemistry, 43(1), 319-322.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. scbt.com [scbt.com]
- 5. (3E)-3-Hexene-1,6-diol | C6H12O2 | CID 5365757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,6-Dibromohexane (629-03-8) 1H NMR spectrum [chemicalbook.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. lobachemie.com [lobachemie.com]
- 10. nj.gov [nj.gov]
